![molecular formula C8H7BrN2O B596880 6-溴-4-甲氧基吡唑并[1,5-a]吡啶 CAS No. 1207557-36-5](/img/structure/B596880.png)

6-溴-4-甲氧基吡唑并[1,5-a]吡啶

描述

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a PDK1 inhibitor with anticancer and antiproliferative activity. It can be used to study various diseases such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .

Synthesis Analysis

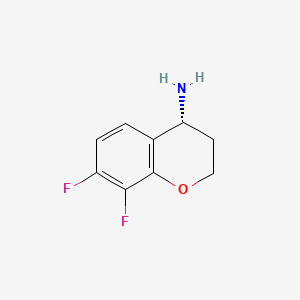

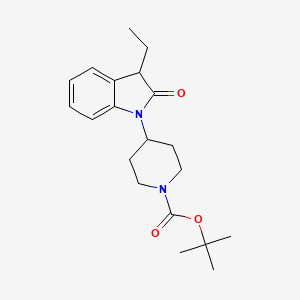

The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves several steps. The compound is a white to yellow solid, stored at room temperature . It is also mentioned that the reaction of this compound with water results in a pale yellow solid .Molecular Structure Analysis

The molecular formula of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is C8H7BrN2O. The InChI code is 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine are complex. For instance, it is involved in the alkylation reaction, which gives two regioisomers, N3 and N4 .科学研究应用

合成和互变异构研究:已探索了类似2-羟基吡唑并[1,5-a]吡啶的相关化合物的合成,这些化合物经历了亚硝化、硝化和溴化等反应。对这些化合物进行甲基化会产生不同的衍生物,展示了吡唑吡啶化学的多功能性 (Ochi, Miyasaka, Kanada, & Arakawa, 1976)。

磷酸二酯酶抑制剂:类似于6-溴-4-甲氧基吡唑并[1,5-a]吡啶的化合物,如KCA-1490,已被确认为双重磷酸二酯酶3/4抑制剂,具有支气管扩张和抗炎活性,在治疗呼吸道疾病中有用 (Ochiai et al., 2012a) (Ochiai et al., 2012b)。

腺苷受体抑制剂:一些吡唑吡啶衍生物对A1腺苷受体显示出高亲和力和选择性,使它们成为开发针对该受体的药物的潜在候选药物 (Manetti et al., 2005)。

抗癌活性:与6-溴-4-甲氧基吡唑并[1,5-a]吡啶相关的吡唑并[1,5-a]嘧啶类化合物显示出有希望的抗Trypanosomal活性,并已合成用于潜在的药物应用 (Abdelriheem, Zaki, & Abdelhamid, 2017)。

缓蚀剂:如吡唑并[1,5-c]嘧啶等杂环化合物已被测试为碳钢在冷却水系统中的缓蚀剂,展示了这类化合物在工业环境中的潜在应用 (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010)。

PI3K抑制剂用于抗癌疗法:类似于6-溴-4-甲氧基吡唑并[1,5-a]吡啶的三唑吡啶化合物的衍生物显示出显著的抗癌效果和低毒性,突显了它们作为有效抗癌药物的潜力 (Wang et al., 2015)。

作用机制

Target of Action

The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is PDK1 , a kinase involved in cell signaling pathways . This compound acts as a PDK1 inhibitor , which means it binds to PDK1 and prevents it from performing its normal function .

Mode of Action

As a PDK1 inhibitor, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine interacts with PDK1 by binding to its active site, thereby blocking the kinase’s ability to phosphorylate its substrates . This inhibition disrupts the normal functioning of the cell signaling pathways in which PDK1 is involved.

Biochemical Pathways

The inhibition of PDK1 affects multiple biochemical pathways, particularly those involved in cell growth and survival. PDK1 plays a crucial role in the PI3K/AKT/mTOR pathway, which is important for cell proliferation and survival. By inhibiting PDK1, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine can disrupt these pathways, leading to reduced cell proliferation and increased cell death .

Result of Action

The result of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to its inhibition of PDK1 and the subsequent disruption of cell signaling pathways involved in cell growth and survival.

安全和危害

属性

IUPAC Name |

6-bromo-4-methoxypyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTWAYAZELEWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN2C1=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659722 | |

| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

CAS RN |

1207557-36-5 | |

| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207557-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

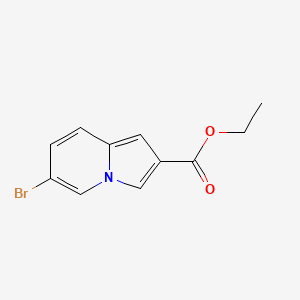

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)